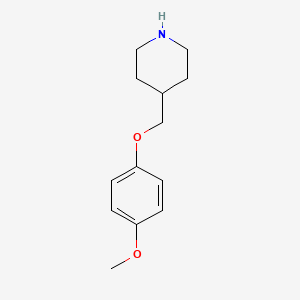

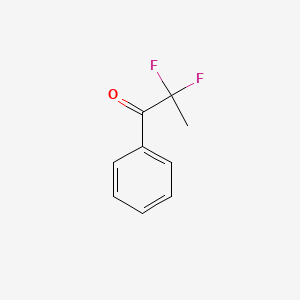

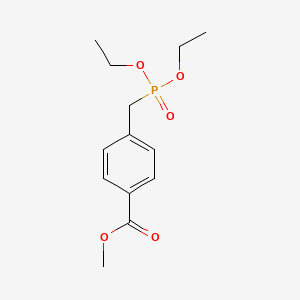

![molecular formula C9H9N3O2 B1366807 2-Azido-1-[4-(methyloxy)phenyl]ethanone CAS No. 6595-28-4](/img/structure/B1366807.png)

2-Azido-1-[4-(methyloxy)phenyl]ethanone

Übersicht

Beschreibung

2-Azido-1-[4-(methyloxy)phenyl]ethanone (2-AME) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 208.2 g/mol and a melting point of 95-97°C. 2-AME has been used in a variety of research applications due to its unique properties, including its ability to bind to proteins and other molecules, its stability in a range of environmental conditions, and its low toxicity.

Wissenschaftliche Forschungsanwendungen

Thermal Decomposition

The thermal decomposition of ortho-substituted phenyl azides, including 2-azido-1-[4-(methyloxy)phenyl]ethanone, has been studied using calorimetric techniques. These azides typically decompose to form benzoxazoles. This decomposition is of interest due to the intrinsic molecular reactivity of the azides (Cardillo et al., 2010).

Electrochemical Characterization

Electrochemical characterization of azo dyes derived from 2-azido-1-[4-(methyloxy)phenyl]ethanone has been conducted. Techniques like cyclic voltammetry and chronoamperometry have been used to explore the electrochemical behavior and electrocatalytic effects of these dyes (Surucu et al., 2016).

Mechanochemistry in Pharmaceuticals

Mechanochemistry, involving the physical grinding of pharmaceuticals, has been researched using drugs containing azido phenyl ethanone derivatives. This process can lead to degradation products that have potential implications in pharmaceutical waste management (Andini et al., 2012).

Synthesis of Pyrazoline Compounds

The synthesis and characterization of pyrazoline compounds derived from azo chalcones, which include 2-azido-1-[4-(methyloxy)phenyl]ethanone derivatives, have been explored. These compounds have potential applications in various fields, including material sciences and pharmacology (Hasan & Jaff, 2019).

Hybrid Thermosets Preparation

Hybrid thermosets have been prepared using azide-alkyne cycloaddition chemistry. Compounds like 2-azido-1-[4-(methyloxy)phenyl]ethanone have been used in creating these highly cross-linked polymers, which are noted for their thermal stability (Arslan & Tasdelen, 2016).

Anodic Addition in Electrochemistry

The anodic addition of azide radicals to olefins has been studied, with 2-azido-1-[4-(methyloxy)phenyl]ethanone playing a role in these reactions. This research is significant in understanding organo-electrosynthetic processes (Plzak & Wendt, 1983).

Singlet Oxygen Generation

Research has been conducted on aza-BODIPYs bearing groups derived from azido phenyl ethanones for their potential in singlet oxygen generation. This work is crucial for understanding photosensitizers in medical and environmental applications (Jiang et al., 2015).

Photoremovable Protecting Group

2-Azido-1-[4-(methyloxy)phenyl]ethanone derivatives have been used as photoremovable protecting groups for carboxylic acids. This application is significant in synthetic organic chemistry, especially in the synthesis of complex molecules (Atemnkeng et al., 2003).

Eigenschaften

IUPAC Name |

2-azido-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)9(13)6-11-12-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKPOKGKCKZLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451244 | |

| Record name | 2-Azido-1-[4-(methyloxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-[4-(methyloxy)phenyl]ethanone | |

CAS RN |

6595-28-4 | |

| Record name | 2-Azido-1-[4-(methyloxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

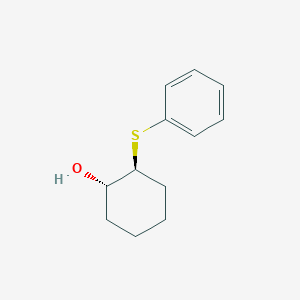

![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)